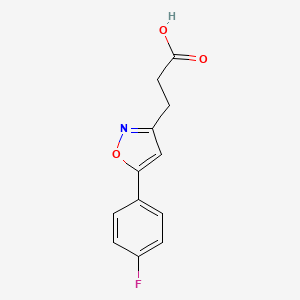
3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid is a chemical compound with the molecular formula C12H10FNO3 It is known for its unique structure, which includes a fluorophenyl group attached to an isoxazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid typically involves the formation of the isoxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. These reactants undergo a series of reactions, including cyclization and substitution, to form the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of fluorinated compounds.
Scientific Research Applications
3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it acts as an agonist for PPARα, PPARγ, and PPARδ, which are nuclear receptors involved in regulating gene expression. By binding to these receptors, the compound can modulate various metabolic pathways, influencing processes such as lipid metabolism and glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Chlorophenyl)isoxazol-3-yl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(5-(4-Methylphenyl)isoxazol-3-yl)propanoic acid: Contains a methyl group instead of fluorine.
3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid: Features a bromine atom in place of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(5-(4-Fluorophenyl)isoxazol-3-yl)propanoic acid imparts unique chemical properties, such as increased electronegativity and potential for forming strong hydrogen bonds. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C12H10FNO3 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]propanoic acid |
InChI |
InChI=1S/C12H10FNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) |
InChI Key |
GHYVWGBPBSIKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















